3,4-dimethyl-N-(2-methyl-3-nitrophenyl)benzamide
Description
3,4-Dimethyl-N-(2-methyl-3-nitrophenyl)benzamide is a benzamide derivative characterized by a 3,4-dimethyl-substituted benzoyl group and a 2-methyl-3-nitrophenylamine moiety. The compound’s molecular structure includes two methyl groups at the 3- and 4-positions of the benzoyl ring and a nitro group at the 3-position of the aniline ring, adjacent to a methyl group at the 2-position (Fig. 1).
Properties
IUPAC Name |
3,4-dimethyl-N-(2-methyl-3-nitrophenyl)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O3/c1-10-7-8-13(9-11(10)2)16(19)17-14-5-4-6-15(12(14)3)18(20)21/h4-9H,1-3H3,(H,17,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIBJHUKHAQHIAF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=C(C(=CC=C2)[N+](=O)[O-])C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001239131 | |
| Record name | 3,4-Dimethyl-N-(2-methyl-3-nitrophenyl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001239131 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
349085-60-5 | |
| Record name | 3,4-Dimethyl-N-(2-methyl-3-nitrophenyl)benzamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=349085-60-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,4-Dimethyl-N-(2-methyl-3-nitrophenyl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001239131 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dimethyl-N-(2-methyl-3-nitrophenyl)benzamide typically involves the reaction of 3,4-dimethylbenzoic acid with 2-methyl-3-nitroaniline. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
3,4-dimethyl-N-(2-methyl-3-nitrophenyl)benzamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The methyl groups on the benzene ring can undergo electrophilic substitution reactions with reagents like bromine or chlorine.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Bromine (Br2), chlorine (Cl2), iron(III) chloride (FeCl3) as a catalyst.
Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Major Products Formed
Reduction: 3,4-dimethyl-N-(2-methyl-3-aminophenyl)benzamide.
Substitution: 3,4-dimethyl-N-(2-methyl-3-nitrophenyl)-bromobenzamide or chlorobenzamide.
Hydrolysis: 3,4-dimethylbenzoic acid and 2-methyl-3-nitroaniline.
Scientific Research Applications
3,4-dimethyl-N-(2-methyl-3-nitrophenyl)benzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3,4-dimethyl-N-(2-methyl-3-nitrophenyl)benzamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or receptors, thereby modulating biochemical pathways.
Comparison with Similar Compounds
Data Tables
Table 1: Structural and Activity Comparison of Selected Benzamides
Key Findings and Implications
- Synthetic Optimization : Ultrasound-assisted methods could mitigate decomposition risks during synthesis, though nitro group stability under such conditions requires validation .
- Biological Potential: While direct data are lacking, structural parallels to PCAF HAT inhibitors and neuroleptics suggest avenues for targeted activity studies, particularly in enzyme inhibition or CNS modulation .
Biological Activity
3,4-Dimethyl-N-(2-methyl-3-nitrophenyl)benzamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C16H18N2O3
- Molecular Weight : 286.33 g/mol
The compound features a benzamide structure with two methyl groups on the aromatic ring and a nitrophenyl substituent. The presence of the nitro group is particularly significant as it can influence the compound's biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. Key mechanisms include:
- Reduction of Nitro Group : The nitro group can undergo reduction to form reactive intermediates that may interact with cellular components, leading to various biological effects.
- Enzyme Inhibition : The compound may inhibit specific enzymes or receptors, thereby modulating biochemical pathways involved in inflammation and microbial resistance.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown:
- Minimum Inhibitory Concentration (MIC) : The compound demonstrates potent activity against various bacterial strains, with MIC values ranging from 3.12 to 12.5 µg/mL against Staphylococcus aureus and Escherichia coli .
- Mechanism : The antimicrobial effects are likely due to the compound's ability to disrupt bacterial cell membranes and inhibit essential metabolic processes.
Anti-inflammatory Effects
The compound has also been studied for its anti-inflammatory properties:
- Inhibition of Pro-inflammatory Cytokines : It has been shown to reduce the production of pro-inflammatory cytokines in cell cultures, suggesting potential applications in treating inflammatory diseases.
- Case Studies : In animal models, administration of the compound resulted in reduced inflammation markers and improved outcomes in models of acute inflammation.
Research Findings and Case Studies
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
